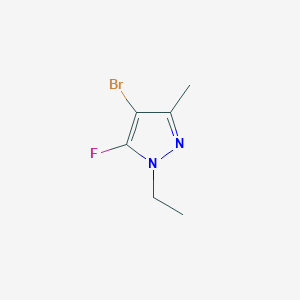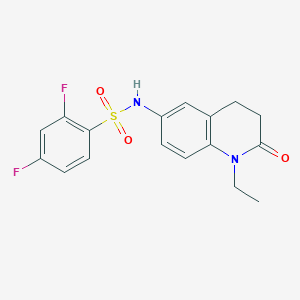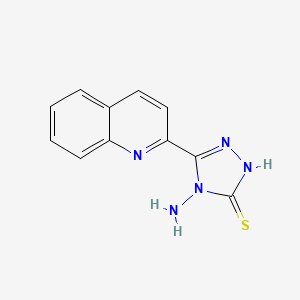
3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C20H27FN4O5S2 and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A significant application of this compound and its derivatives is observed in anticancer research. Studies have demonstrated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent showing efficacy against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The presence of the piperazine group and specific structural features like 3,5-dimethyl-1H-pyrazol-1-yl contributes to their anticancer properties, offering a pathway for developing new therapeutic agents (Turov, 2020).
Antitumor and Carbonic Anhydrase Inhibition
Further research has been directed towards understanding the compound's effects on tumor growth and enzyme inhibition. New pyrazoline derivatives, including structural variations like sulfonamide and benzene, have shown cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications in managing conditions where enzyme inhibition can be beneficial (Kucukoglu et al., 2016).
Molecular Structure and Interaction Studies
Explorations into the molecular structure and interactions of related compounds have revealed insights into their biological activities. Investigations using X-ray crystallography, Hirshfeld, and DFT calculations have helped understand intermolecular interactions and electronic properties, aiding the design of compounds with optimized biological efficacy (Shawish et al., 2021).
Antimicrobial and Biofilm Inhibition
Another promising application is in antimicrobial and biofilm inhibition. Bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities, suggesting potential use in treating infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
3-[4-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O5S2/c1-14-20(15(2)25(22-14)17-6-11-31(26,27)13-17)23-7-9-24(10-8-23)32(28,29)19-12-16(21)4-5-18(19)30-3/h4-5,12,17H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJXXNTNXHZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818137.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)
![2-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2818143.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2818144.png)


![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)
